4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde
Overview
Description
4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a morpholine ring attached to a chromene backbone, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde typically involves a multi-step process. One common method includes the Mannich reaction followed by a Michael addition reaction. The Mannich reaction involves the condensation of formaldehyde, morpholine, and a chromene derivative under acidic conditions. The resulting intermediate undergoes a Michael addition with an appropriate aldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-methanol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of UV-curable coatings and as a photoinitiator in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its inhibitory effect on cholinesterases is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . Similarly, its inhibition of legumain involves binding to the enzyme’s active site, thereby blocking its proteolytic activity .
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol: Another morpholine-containing compound with similar biological activities.
3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor properties.
morpholin-4-yl-acetic acid: Used in various industrial applications.
Uniqueness
4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde is unique due to its chromene backbone, which imparts distinct chemical properties and biological activities. Its ability to inhibit multiple enzymes makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-morpholin-4-yl-2-oxochromene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-11-13(15-5-7-18-8-6-15)10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNLPRNSZMKFIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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